

An In-depth Technical Guide to 3-bromo-9-methyl-9H-carbazole

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Compound of Interest

Compound Name: *3-bromo-9-methyl-9H-carbazole*

Cat. No.: *B1273018*

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This technical guide provides a comprehensive overview of **3-bromo-9-methyl-9H-carbazole**, catering to researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis methodologies, and potential applications, with a focus on its role as a versatile building block in medicinal chemistry and materials science.

Core Compound Properties

3-bromo-9-methyl-9H-carbazole is an organic compound featuring a tricyclic carbazole core, distinguished by a bromine substituent at the 3-position and a methyl group at the 9-position (the nitrogen atom).^[1] This structure imparts unique electronic and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **3-bromo-9-methyl-9H-carbazole** and its immediate precursor, 3-bromo-9H-carbazole, is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Property	3-bromo-9-methyl-9H-carbazole	3-bromo-9H-carbazole
CAS Number	91828-08-9[2]	1592-95-6[3]
Molecular Formula	C ₁₃ H ₁₀ BrN[2]	C ₁₂ H ₈ BrN[3]
Molecular Weight	260.13 g/mol [2]	246.10 g/mol
Melting Point	76-79 °C	198-201 °C[4][5]
Boiling Point	390.8 ± 24.0 °C at 760 mmHg	160 °C at 6 mmHg[3]
Appearance	Solid	White to off-white powder/crystals[4]

Spectral Data

While specific experimental spectra for **3-bromo-9-methyl-9H-carbazole** are not readily available in the public domain, data for the closely related precursor, 3-bromo-9H-carbazole, is accessible and provides a valuable reference for spectral interpretation. Commercial suppliers of **3-bromo-9-methyl-9H-carbazole** may provide spectral data upon request.[6]

Reference Spectral Data for 3-bromo-9H-carbazole:

- ¹H NMR: Spectral data is available.[7]
- Mass Spectrometry: Spectral data is available.[8]
- IR Spectroscopy: Spectral data is available.[8]

Synthesis and Experimental Protocols

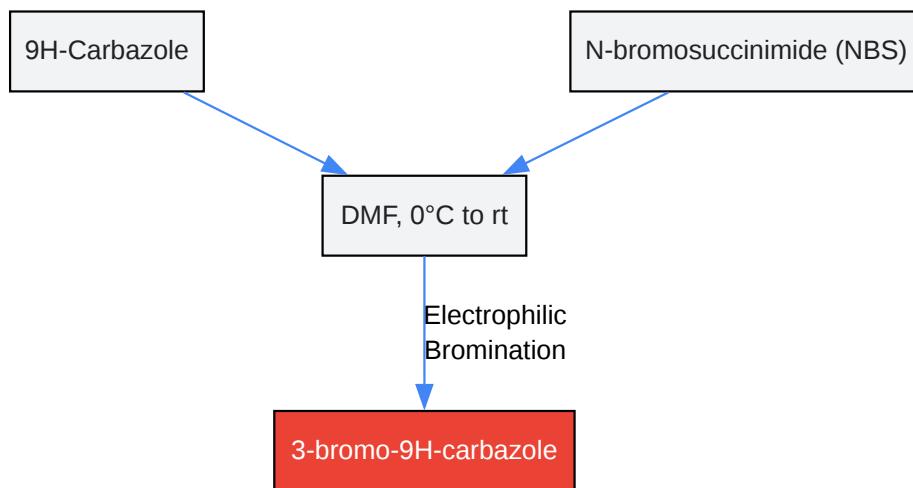
The synthesis of **3-bromo-9-methyl-9H-carbazole** is typically achieved in a two-step process: the bromination of carbazole followed by the methylation of the nitrogen atom.

Synthesis of 3-bromo-9H-carbazole (Precursor)

The bromination of 9H-carbazole is a common starting point. A widely used method involves electrophilic substitution using N-bromosuccinimide (NBS).

Experimental Protocol:

- Dissolve carbazole (1 equivalent) in dimethylformamide (DMF).
- Cool the solution to 0 °C in an ice bath.
- Add a solution of N-bromosuccinimide (1 equivalent) in DMF dropwise to the cooled carbazole solution.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Pour the reaction mixture into distilled water to precipitate the product.
- Filter the precipitate under vacuum and wash with distilled water.
- The crude product can be further purified by recrystallization from a suitable solvent like chloroform or by column chromatography.[\[5\]](#)

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Caption: Synthesis of 3-bromo-9H-carbazole.

N-Methylation of 3-bromo-9H-carbazole

The introduction of the methyl group at the 9-position can be achieved through various N-alkylation methods. Below are two adaptable protocols.

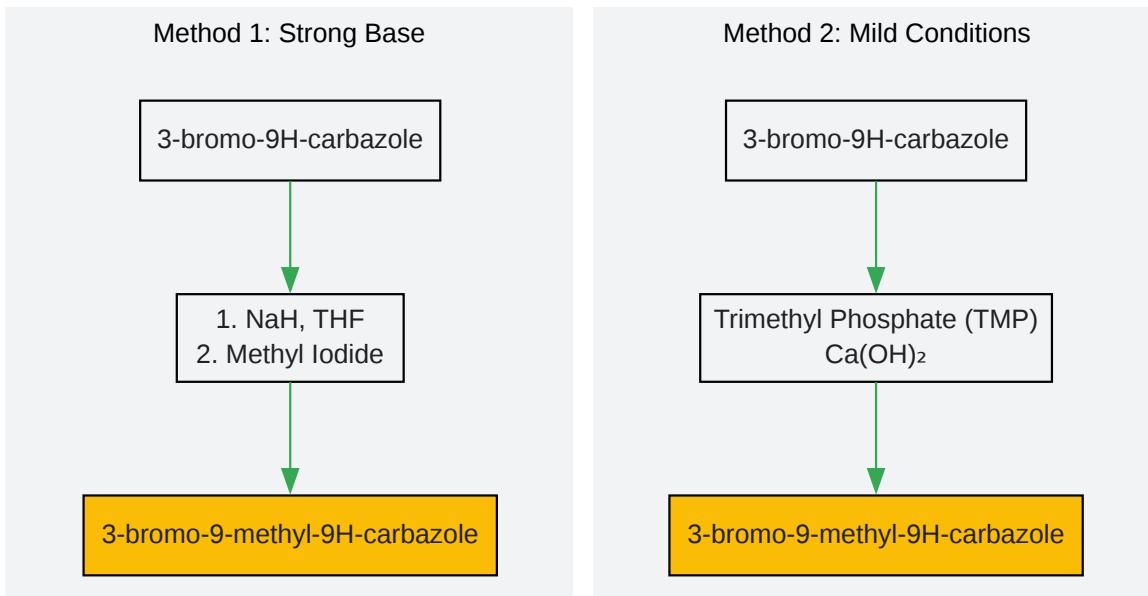
Experimental Protocol:

- To a stirred solution of 3-bromo-9H-carbazole (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a strong base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Cool the mixture back to 0 °C and add a methylating agent such as methyl iodide (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate **3-bromo-9-methyl-9H-carbazole**.

Experimental Protocol:

- Combine 3-bromo-9H-carbazole, trimethyl phosphate (TMP), and calcium hydroxide (Ca(OH)_2) in a suitable solvent such as DMF.
- The reaction can be conducted at room temperature or heated to 80 °C for efficient conversion.
- Monitor the reaction progress by TLC.

- Upon completion, the workup would typically involve partitioning between water and an organic solvent, followed by separation, drying of the organic layer, and purification by chromatography.



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Caption: N-methylation of 3-bromo-9H-carbazole.

Potential Applications and Biological Relevance

3-bromo-9-methyl-9H-carbazole serves as a key intermediate in several advanced applications.

Organic Electronics

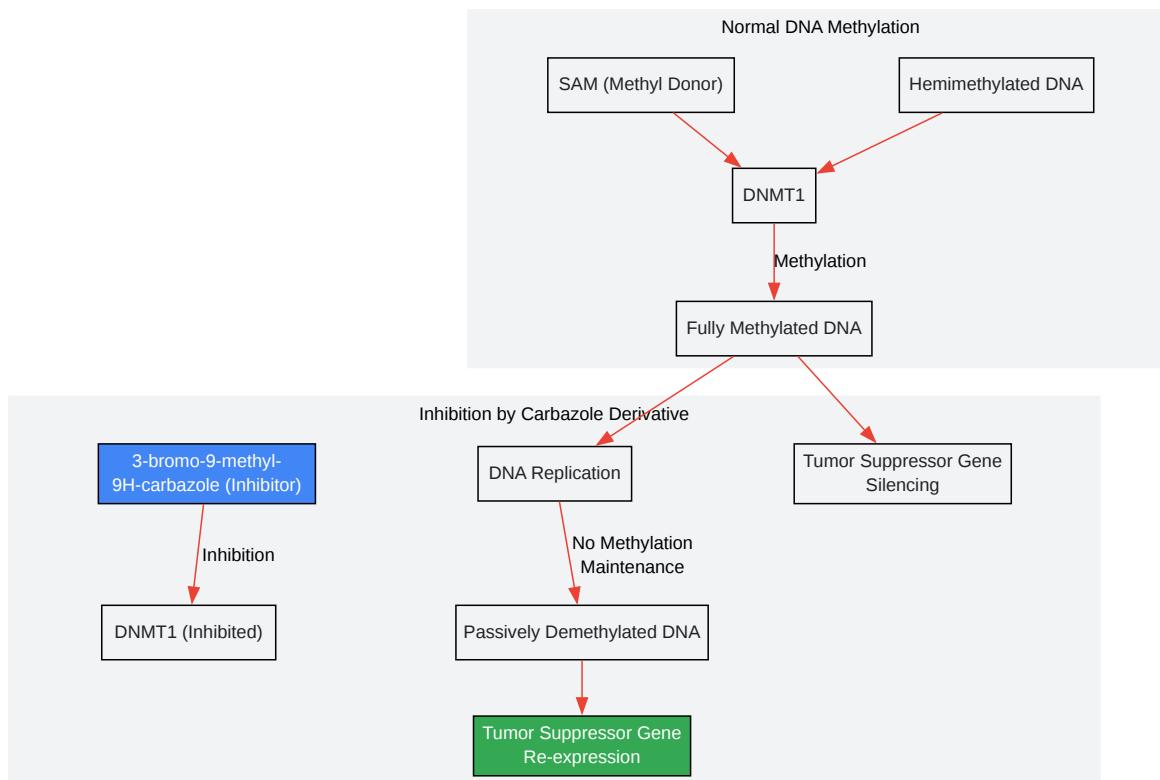
Carbazole derivatives are widely used in the field of organic electronics due to their excellent charge-transporting properties. **3-bromo-9-methyl-9H-carbazole** is a precursor for the synthesis of host materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient phosphorescence.

Medicinal Chemistry and Drug Development

Carbazole scaffolds are present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer and antimicrobial activities.[\[1\]](#)

A significant area of interest is the potential for carbazole derivatives to act as inhibitors of DNA methyltransferases (DNMTs).[\[9\]](#) DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[\[9\]](#) Inhibition of DNMTs, particularly DNMT1 which is responsible for maintaining methylation patterns during cell division, can lead to the re-expression of these silenced genes and is a promising strategy in cancer therapy.[\[9\]](#)[\[10\]](#) While direct studies on **3-bromo-9-methyl-9H-carbazole** as a DNMT1 inhibitor are limited, the broader class of carbazole derivatives has shown promise in this area.[\[11\]](#)

The general mechanism of DNMT1 inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing it from methylating DNA. This leads to passive demethylation of the genome during successive rounds of DNA replication.



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Caption: Potential DNMT1 inhibition pathway.

Safety and Handling

3-bromo-9-methyl-9H-carbazole is classified as harmful if swallowed, in contact with skin, or if inhaled.^[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-bromo-9-methyl-9H-carbazole is a valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. Its synthesis is

achievable through established chemical transformations, and its carbazole core provides a foundation for the development of novel functional materials and therapeutic agents. Further research into its specific biological activities, particularly as a DNMT1 inhibitor, could lead to the development of new anticancer therapies.

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